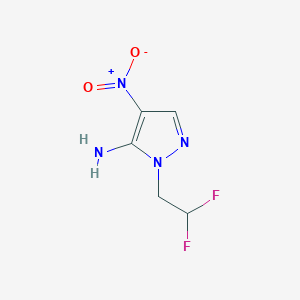

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and a nitro group

Métodos De Preparación

The synthesis of 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine typically involves the introduction of the difluoroethyl group onto a pyrazole ring. One common method involves the reaction of a pyrazole derivative with a difluoroethylating agent under controlled conditions. For instance, the use of (2,2-difluoroethyl)(aryl)iodonium triflate as a difluoroethylating reagent has been demonstrated to be effective . The reaction conditions often include the use of a solvent such as dichloromethane or dimethyl sulfoxide, and the reaction temperature is maintained between 0°C and 25°C to ensure high selectivity and yield.

Industrial production methods may involve the use of continuous flow reactors to scale up the synthesis process, ensuring consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and enhance the efficiency of the process.

Análisis De Reacciones Químicas

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as thiols or amines.

Coupling Reactions: The pyrazole ring can undergo cross-coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Aplicaciones Científicas De Investigación

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.

Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Biological Research: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Mecanismo De Acción

The mechanism of action of 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The nitro group can participate in redox reactions, modulating the activity of enzymes involved in oxidative stress responses. The pyrazole ring provides a scaffold for binding to active sites of enzymes or receptors, facilitating the compound’s biological activity.

Comparación Con Compuestos Similares

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

Ethyl bromodifluoroacetate: This compound also contains a difluoroethyl group and is used in the synthesis of various fluorinated compounds.

2,2-Dichloro-1,1-difluoroethyl methyl ether: This compound is used as a lipid-soluble anesthetic agent and shares the difluoroethyl moiety.

The uniqueness of this compound lies in its combination of a pyrazole ring with both a difluoroethyl and a nitro group, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine is a novel compound that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by a pyrazole ring with a nitro group and a difluoroethyl substituent, presents intriguing possibilities for therapeutic applications. The molecular formula is C5H6F2N4O2 with a molecular weight of approximately 192.13 g/mol .

Chemical Structure and Properties

The compound's structure includes:

- A pyrazole ring : A five-membered ring containing two nitrogen atoms.

- A nitro group : An electron-withdrawing group that can enhance the compound's reactivity.

- A difluoroethyl moiety : This substitution increases lipophilicity and may alter the pharmacokinetic properties compared to other similar compounds.

Biological Activity

Research indicates that compounds with pyrazole structures often exhibit a variety of biological activities, including:

- Antimicrobial properties : Pyrazole derivatives have shown efficacy against various bacterial strains.

- Anticancer activity : Some studies suggest potential in inhibiting tumor growth through specific pathways.

- Anti-inflammatory effects : These compounds may modulate inflammatory responses in biological systems.

The exact mechanism of action for this compound is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing their activity. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile .

Research Findings

A review of recent literature reveals several significant findings regarding the biological activity of this compound:

- Binding Affinity Studies : Initial studies indicate that this compound has a notable binding affinity to certain biological targets, which could be explored further for drug development .

- In vitro Studies : Laboratory experiments have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

- In vivo Studies : Animal model studies are needed to assess the pharmacodynamics and pharmacokinetics of this compound to better understand its therapeutic window and safety profile.

Comparative Analysis

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Nitro-1H-pyrazol-5-amine | Pyrazole ring with a nitro group | Known for its role in synthesizing other derivatives |

| 1-(Trifluoromethyl)-4-nitro-1H-pyrazole | Pyrazole ring with trifluoromethyl substitution | Exhibits different lipophilicity and reactivity |

| 1-(2-Fluoroethyl)-4-nitro-1H-pyrazole | Similar structure but with mono-fluorinated ethyl | Potentially different biological activities |

The dual fluorination in this compound enhances its lipophilicity, which may improve its ability to penetrate biological membranes compared to other derivatives .

Case Studies

Several case studies have documented the effects of pyrazole derivatives in clinical settings:

- Case Study 1 : A study involving a series of pyrazole derivatives showed promising results in inhibiting specific cancer cell lines, highlighting the potential of compounds like this compound in oncological therapies.

- Case Study 2 : Research on antimicrobial activity found that similar pyrazole compounds exhibited significant antibacterial effects against resistant strains, suggesting possible applications in infectious disease management.

Propiedades

IUPAC Name |

2-(2,2-difluoroethyl)-4-nitropyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N4O2/c6-4(7)2-10-5(8)3(1-9-10)11(12)13/h1,4H,2,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKQNOKBKHISFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1[N+](=O)[O-])N)CC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.